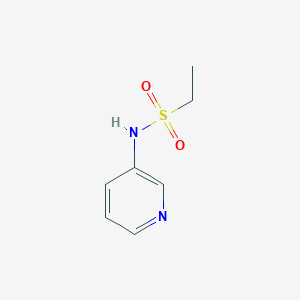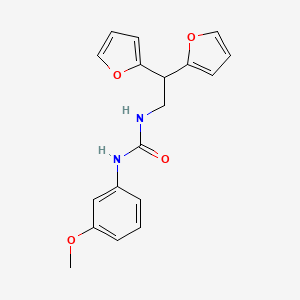
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Pyridine and Naphthyridine Derivatives
In a study conducted by Abdelrazek et al. (2010), novel pyridine and naphthyridine derivatives were synthesized using a process that involves furan derivatives. These derivatives were created through dimerization reactions and further chemical modifications to produce compounds with potential biological activities. This research demonstrates the utility of furan derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and drug design Abdelrazek, F. M., Kassab, N., Metwally, N., & Sobhy, N. A. (2010). European Journal of Chemistry.
Enzymatic Synthesis of Biobased Polyesters
Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce novel biobased furan polyesters. These polyesters have potential applications in sustainable materials science, demonstrating how furan derivatives can contribute to the development of environmentally friendly polymers Jiang, Y., Woortman, A., Alberda van Ekenstein, G. A. V., Petrović, D., & Loos, K. (2014). Biomacromolecules.
Synthesis and Antitumor Activities of Urea Derivatives
Another study highlighted the synthesis of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea and its antitumor activities. This compound, characterized by both urea and methoxyphenyl groups, was synthesized and its structure determined through various spectroscopic methods. The study evaluated its antitumor activity, suggesting the potential of urea derivatives in therapeutic applications Hu, C., Wei, D., Sun, X., Lin, R., Hu, M., Tang, L., Wang, Z., & He, D. (2018).
Inhibition Profiles of Urea and Thiourea Derivatives
Azam et al. (2009) synthesized urea and thiourea derivatives with potential antiparkinsonian activity. These compounds were tested for their ability to counteract haloperidol-induced catalepsy in mice, highlighting the potential of urea derivatives in the development of treatments for neurological disorders Azam, F., Alkskas, I. A., & Ahmed, M. (2009). European Journal of Medicinal Chemistry.
Properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-14-6-2-5-13(11-14)20-18(21)19-12-15(16-7-3-9-23-16)17-8-4-10-24-17/h2-11,15H,12H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHXRJOLHHCSHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
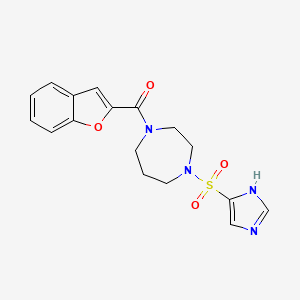
![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)
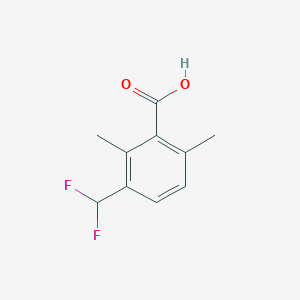
![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)
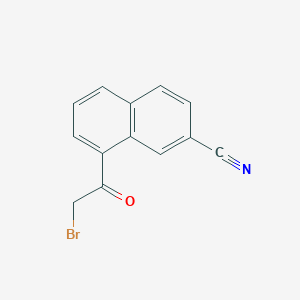
![N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2359462.png)
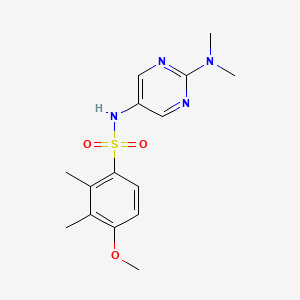
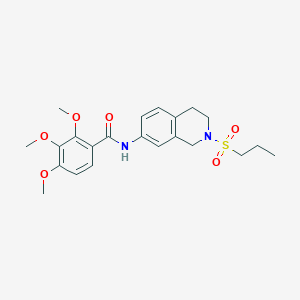
![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2359467.png)
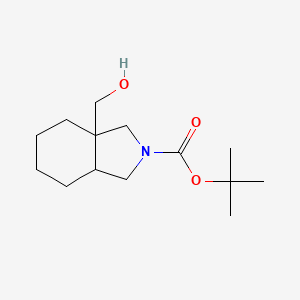
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2359470.png)

![[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2359474.png)
